Tetraspiro[2.0.2.0.2.0.2.0]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraspiro[2.0.2.0.2.0.2.0]dodecane is a unique organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound is characterized by its distinctive structure, which consists of four spiro-connected cyclopropane rings. The compound is also known by its CAS Registry Number 24375-17-5 .
Vorbereitungsmethoden
The synthesis of Tetraspiro[2.0.2.0.2.0.2.0]dodecane involves multiple steps, typically starting with the formation of cyclopropane rings. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of cyclopropane precursors and catalysts to facilitate the formation of the spiro connections
Analyse Chemischer Reaktionen
Tetraspiro[2.0.2.0.2.0.2.0]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetraspiro[2.0.2.0.2.0.2.0]dodecane has several applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of spiro compounds. In biology and medicine, it may be used in the development of new drugs or as a tool to study biological processes. In industry, it could potentially be used in the synthesis of advanced materials or as a precursor for other complex organic compounds .
Wirkmechanismus
The mechanism of action of Tetraspiro[2.0.2.0.2.0.2.0]dodecane is not well-understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific interactions with enzymes, receptors, or other biomolecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tetraspiro[2.0.2.0.2.0.2.0]dodecane can be compared to other spiro compounds, such as Tetraspiro[2.1.25.1.29.1.213.13]hexadecane-1,3,5,7-tetraone . While both compounds feature spiro-connected rings, this compound is unique due to its specific arrangement of cyclopropane rings. Other similar compounds include various spiro cyclopropanes linked to different ring systems .
Eigenschaften
CAS-Nummer |
24375-17-5 |
---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
tetraspiro[2.0.24.0.27.0.210.03]dodecane |
InChI |
InChI=1S/C12H16/c1-2-9(1)10(3-4-10)12(7-8-12)11(9)5-6-11/h1-8H2 |
InChI-Schlüssel |
WDWKDXQBNGMXEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3(CC3)C4(C25CC5)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.